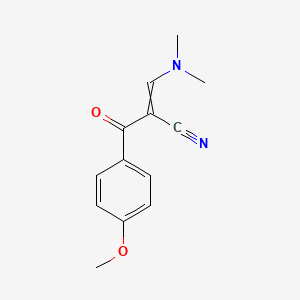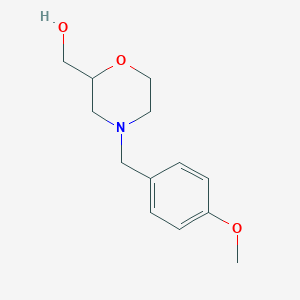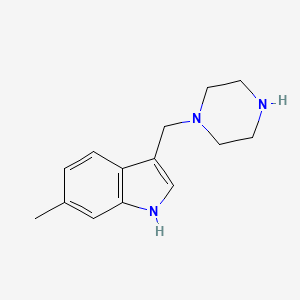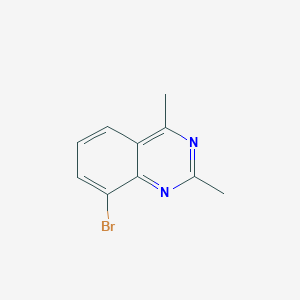
(2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles. These compounds are characterized by the presence of a nitrile group attached to an acryl group. The compound features a dimethylamino group and a methoxybenzoyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile typically involves the reaction of 4-methoxybenzoyl chloride with dimethylamine in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or toluene.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
反応の種類
(2E)-3-(ジメチルアミノ)-2-(4-メトキシベンゾイル)アクリロニトリルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、ヒドロキシル基を形成するように酸化することができます。
還元: ニトリル基は、アミンに還元することができます。
置換: ジメチルアミノ基は、他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムやパラジウム触媒を使用した水素ガスなどの試薬。
置換: ハロゲン化物やアミンなどの求核剤。
生成される主要な生成物
酸化: 4-ヒドロキシベンゾイル誘導体の形成。
還元: 1級アミンの形成。
置換: 置換アクリロニトリルの形成。
科学的研究の応用
(2E)-3-(ジメチルアミノ)-2-(4-メトキシベンゾイル)アクリロニトリルは、以下を含む科学研究にさまざまな応用があります。
化学: 有機合成におけるビルディングブロックとして使用されます。
生物学: 生物活性分子の開発における潜在的な用途。
医学: その潜在的な薬理学的特性について調査されています。
産業: 特殊化学品や材料の製造に使用されます。
作用機序
(2E)-3-(ジメチルアミノ)-2-(4-メトキシベンゾイル)アクリロニトリルの作用機序は、特定の分子標的との相互作用に関与しています。ジメチルアミノ基は水素結合に関与することができ、メトキシベンゾイル基はタンパク質や酵素の疎水性領域と相互作用することができます。これらの相互作用は、生物学的経路の活性を調節することができます。
6. 類似の化合物との比較
類似の化合物
- (2E)-3-(ジメチルアミノ)-2-(4-ヒドロキシベンゾイル)アクリロニトリル
- (2E)-3-(ジメチルアミノ)-2-(4-クロロベンゾイル)アクリロニトリル
独自性
(2E)-3-(ジメチルアミノ)-2-(4-メトキシベンゾイル)アクリロニトリルは、メトキシ基の存在により独自性があります。この基は、その反応性と生物学的標的との相互作用に影響を与える可能性があります。これは、さまざまな置換基を持つ他の類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
- (2E)-3-(Dimethylamino)-2-(4-hydroxybenzoyl)acrylonitrile
- (2E)-3-(Dimethylamino)-2-(4-chlorobenzoyl)acrylonitrile
Uniqueness
(2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different substituents.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
3-(dimethylamino)-2-(4-methoxybenzoyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)9-11(8-14)13(16)10-4-6-12(17-3)7-5-10/h4-7,9H,1-3H3 |
InChIキー |
UHFQKFDTQWMNFZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)











